

# A Comprehensive Technical Guide to 2-Aminopimelic Acid

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## Compound of Interest

Compound Name: 2-Aminopimelic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **2-aminopimelic acid**, a non-proteinogenic amino acid of significant interest in various scientific fields. It covers its fundamental properties, biological roles, and potential therapeutic applications, with a focus on data relevant to research and development.

## Chemical Identity and Properties

The cornerstone of understanding any chemical entity is its precise nomenclature and physical characteristics.

**IUPAC Name:** The systematic and unambiguous name for **2-aminopimelic acid**, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-aminoheptanedioic acid.[1][2][3][4] This name is derived from its structure: a heptanedioic acid backbone with an amino group substituted at the second carbon atom. It is also referred to as DL- $\alpha$ -Aminopimelic acid.[5]

**Synonyms:** In scientific literature and commercial listings, **2-aminopimelic acid** is known by several other names, including alpha-aminopimelic acid, 2-aminopimelate, and Apm.[3][4]

**Stereoisomerism:** The molecule exists as different stereoisomers. The (2S)-2-aminoheptanedioic acid, or L-**2-aminopimelic acid**, is a notable form with specific biological activities.[6]

Table 1: Physicochemical Properties of 2-Aminoheptanedioic Acid

Property	Value	Source
Molecular Formula	C7H13NO4	[1][2]
Molecular Weight	175.18 g/mol	[1][6]
CAS Number	627-76-9	[1][2]
Water Solubility	12.6 g/L	[3]
logP	-2.6 to -3.2	[3][6]
pKa (Strongest Acidic)	2.13	[3]
pKa (Strongest Basic)	9.53	[3]

## Biological Significance and Therapeutic Potential

**2-Aminopimelic acid** and its derivatives are implicated in several biological processes, making them attractive targets for drug development.

**Bacterial Cell Wall Synthesis:** **2-aminopimelic acid** is a component of the cell wall peptidoglycan in some bacteria.[1][4] Its diamino derivative, diaminopimelic acid (DAP), is a crucial cross-linking element in the peptidoglycan of most Gram-negative bacteria.[7] This unique presence in bacteria and absence in animals makes the DAP biosynthesis pathway a prime target for the development of novel antibiotics.

**Antibacterial Drug Development:** Research has shown that peptides containing L-**2-aminopimelic acid** can act as antibacterial agents.[8][9] These peptides are transported into bacterial cells where they inhibit diaminopimelic acid biosynthesis, leading to cell lysis.[8][10] Specifically, they can inhibit the enzyme succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferase, a key player in the DAP biosynthetic pathway.[8] (L-2-aminopimelyl)-L-alanine was identified as a potent derivative among those tested.[8]

**Plant Growth Regulation:** Recent studies have identified l-**2-aminopimelic acid** as a bioactive compound that can induce lateral root formation in various plant species.[11] It is suggested to

act as an auxin mimic, indicating its potential application in agriculture as a root growth regulator.[\[11\]](#)

## Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental approaches cited in the literature.

**Synthesis of 2-Aminopimelic Acid Derivatives:** A common strategy for synthesizing derivatives of **2-aminopimelic acid** for research and therapeutic development involves peptide synthesis. A general protocol is as follows:

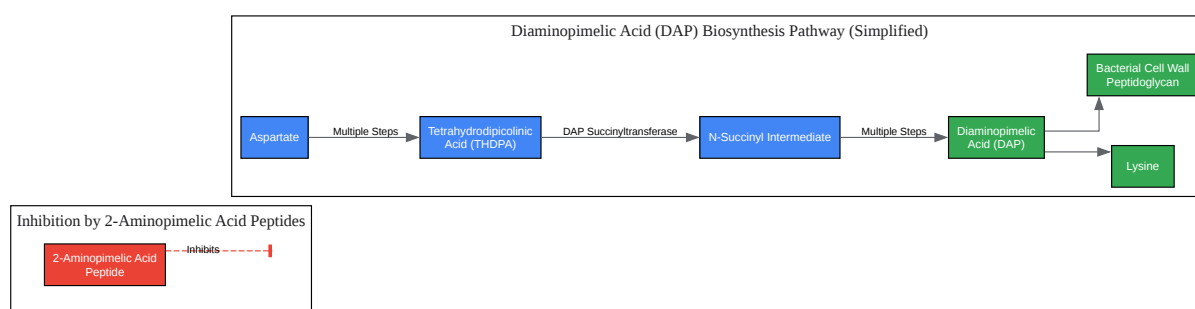
- **Starting Material:** Commercially available Boc-L-aspartic acid  $\alpha$ -t-butyl ester can be used as a starting material.[\[12\]](#)
- **Weinreb Amide Formation:** The starting material is converted to a Weinreb amide in quantitative yield using N,O-dimethyl hydroxylamine hydrochloride in the presence of TBTU and HOBt.[\[12\]](#)
- **$\beta$ -Ketophosphonate Ester Formation:** The Weinreb amide reacts with the anion of dimethyl methylphosphonate to yield a  $\beta$ -ketophosphonate ester.[\[12\]](#)
- **Horner-Wadsworth-Emmons Reaction:** The  $\beta$ -ketophosphonate ester undergoes a Horner-Wadsworth-Emmons reaction with an appropriate aldehyde (e.g., benzaldehyde) under basic conditions to produce an E-enone.[\[12\]](#)
- **Stereoselective Reduction:** The enone is then subjected to substrate- or reagent-controlled stereoselective reduction (e.g., using L-selectride) to yield the desired allylic alcohol diastereomer.[\[12\]](#)
- **Further Modifications:** The resulting allylic alcohol can undergo further reactions such as an Overman rearrangement to introduce a second amino group, leading to the synthesis of diaminopimelic acid analogues.[\[12\]](#)

**Inhibition Assays for Diaminopimelic Acid Biosynthesis:** To assess the antibacterial activity of **2-aminopimelic acid** peptides, researchers typically perform the following experiments:

- **Cell-Free Enzyme Assays:** The inhibitory effect on key enzymes in the DAP pathway, such as succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferase, is measured. This involves incubating the purified enzyme with its substrates and varying concentrations of the inhibitor peptide. The formation of the product is monitored, often spectrophotometrically.[8]
- **Whole-Cell Assays:** The ability of the peptides to inhibit DAP production in intact bacterial cells is evaluated. This is typically done by growing bacteria in the presence of the test compounds and then measuring the intracellular accumulation of pathway intermediates (like tetrahydrodipicolinic acid) or the depletion of DAP.[8]
- **Antimicrobial Susceptibility Testing:** Standard methods like broth microdilution or disk diffusion assays are used to determine the minimum inhibitory concentration (MIC) of the peptide derivatives against a panel of clinically relevant bacteria.[8]

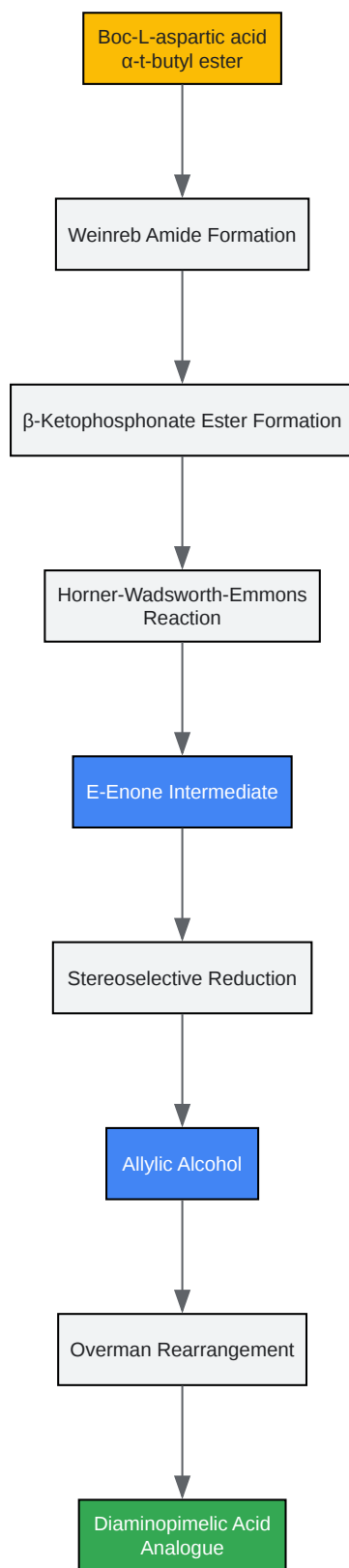
## Key Pathways and Workflows

Visualizing the complex biological and chemical processes involving **2-aminopimelic acid** is essential for a clear understanding.



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Figure 1: Simplified schematic of the diaminopimelic acid (DAP) biosynthesis pathway and the inhibitory action of **2-aminopimelic acid** peptides on DAP succinyltransferase.



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Figure 2: A generalized workflow for the synthesis of diaminopimelic acid analogues starting from a protected aspartic acid derivative.

## Conclusion

2-Aminoheptanedioic acid is a molecule with diverse and significant biological roles. Its involvement in essential bacterial pathways presents a compelling opportunity for the development of novel antibiotics. Furthermore, its newly discovered role in plant development opens up avenues for agricultural applications. The synthetic methodologies and experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to further explore the potential of this versatile amino acid. The continued investigation into its mechanisms of action and the development of potent and selective derivatives are critical for translating its scientific promise into tangible therapeutic and agricultural solutions.

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